molecular formula C10H9FO4 B14863614 4-(2-Carboxy-2-fluoroethyl)benzoic acid

4-(2-Carboxy-2-fluoroethyl)benzoic acid

Cat. No.: B14863614
M. Wt: 212.17 g/mol
InChI Key: OOUPXTDOTAOCDQ-UHFFFAOYSA-N
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Description

4-(2-Carboxy-2-fluoroethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a carboxy and fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxy-2-fluoroethyl)benzoic acid typically involves the introduction of the fluoroethyl group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a fluoroethyl halide reacts with a benzoic acid derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxy-2-fluoroethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of peroxides or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(2-Carboxy-2-fluoroethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Carboxy-2-fluoroethyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Carboxy-2-fluorobenzoic acid: Similar structure but lacks the ethyl group.

    4-(2-Hydroxyethyl)benzoic acid: Similar structure but with a hydroxy group instead of a fluoro group.

    4-(2-Carboxyethyl)benzoic acid: Similar structure but without the fluoro substitution.

Uniqueness

4-(2-Carboxy-2-fluoroethyl)benzoic acid is unique due to the presence of both the carboxy and fluoroethyl groups, which confer distinct chemical and biological properties. The fluoroethyl group enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

4-(2-carboxy-2-fluoroethyl)benzoic acid

InChI

InChI=1S/C10H9FO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)

InChI Key

OOUPXTDOTAOCDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)F)C(=O)O

Origin of Product

United States

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